N-((1-(cyclopropylsulfonyl)pipéridin-4-yl)méthyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

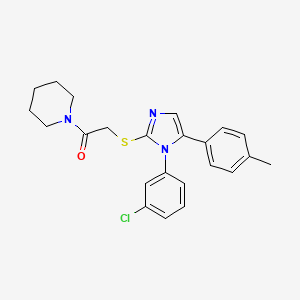

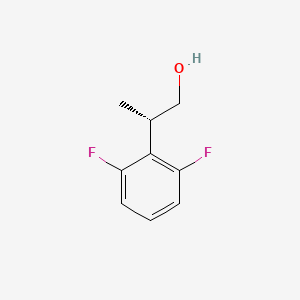

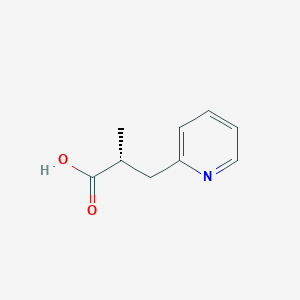

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound. The IUPAC name of this compound is [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine .

Molecular Structure Analysis

The molecular formula of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is C14H20N2O4S. The InChI code is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 .

Physical and Chemical Properties Analysis

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a solid substance . Its molecular weight is 312.38.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la N-((1-(cyclopropylsulfonyl)pipéridin-4-yl)méthyl)quinoxaline-2-carboxamide :

Recherche anticancéreuse

Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure unique lui permet d'interagir avec les récepteurs des cellules cancéreuses, ce qui peut conduire à l'apoptose (mort cellulaire programmée) et à une réduction de la croissance tumorale .

Applications antivirales

La this compound a été étudiée pour ses propriétés antivirales. Elle peut inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec le cycle de vie viral, ce qui en fait un candidat prometteur pour le traitement des infections virales .

Agents neuroprotecteurs

La recherche a indiqué que ce composé pourrait avoir des effets neuroprotecteurs. Il peut protéger les neurones du stress oxydatif et de l'inflammation, qui sont fréquents dans les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson. Cela en fait un agent thérapeutique potentiel pour ces affections .

Propriétés anti-inflammatoires

Le composé a démontré des propriétés anti-inflammatoires significatives. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l'inflammation dans divers modèles, ce qui suggère son utilisation dans le traitement de maladies inflammatoires telles que l'arthrite et la maladie inflammatoire de l'intestin .

Mécanisme D'action

Target of Action

The compound contains a piperidine nucleus , which is a common structure in many pharmaceuticals. Piperidine derivatives have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” could potentially be related to these therapeutic areas.

Mode of Action

Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information about the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a piperidine nucleus have been found to affect a wide range of biochemical pathways related to their therapeutic applications .

Pharmacokinetics

The piperidine nucleus is a common structure in many drugs, suggesting that this compound might have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been found to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Analyse Biochimique

Biochemical Properties

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide can lead to cell cycle arrest, thereby affecting cell proliferation. Furthermore, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types.

Molecular Mechanism

The molecular mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its binding interactions with biomolecules and subsequent effects on enzymatic activity and gene expression . This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. Additionally, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function . This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide can lead to sustained cell cycle arrest and apoptosis in certain cell lines, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide in animal models vary with different dosages . At lower doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are subsequently excreted. The interaction with these enzymes can affect the metabolic flux and levels of metabolites, potentially influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation. These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.

Subcellular Localization

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide exhibits specific subcellular localization patterns that are essential for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, post-translational modifications and targeting signals may direct N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide to specific subcellular compartments, further influencing its biochemical properties and effects.

Propriétés

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(17-12-19-15-3-1-2-4-16(15)21-17)20-11-13-7-9-22(10-8-13)26(24,25)14-5-6-14/h1-4,12-14H,5-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOFSVNQIXLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)